2-Amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride
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Overview
Description
(S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is known for its unique chemical structure, which includes an amino group, a chlorophenyl group, and a hydroxyl group. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol, such as ketones, aldehydes, and substituted phenyl compounds .
Scientific Research Applications
(S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: This compound has a similar chlorophenyl group but differs in its overall structure and biological activity.
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol: Another related compound with similar functional groups but different pharmacological properties.
Uniqueness
(S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is unique due to its chiral nature and specific arrangement of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H13Cl2NO |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H |
InChI Key |
PCMUNXWULDZUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CO)N.Cl |
Origin of Product |
United States |
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